molecular formula C11H12O3 B8812518 Methyl 3-acetyl-4-Methylbenzoate

Methyl 3-acetyl-4-Methylbenzoate

Cat. No. B8812518
M. Wt: 192.21 g/mol
InChI Key: YWUBVRASWDPVLY-UHFFFAOYSA-N
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Patent
US09428502B2

Procedure details

Into a 250-mL round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a mixture of methyl 3-iodo-4-methylbenzoate (compound 5.3, 4.50 g, 16.3 mmol), 1-(vinyloxy)butane (4.21 mL, 32.6 mmol), TEA (4.53 mL, 32.5 mmol), 1,3-bis(diphenylphosphino)propane (672 mg, 1.63 mmol) and Pd(OAc)2 (349 mg, 1.55 mmol) in DMSO (50 mL). The mixture was stirred for 12 hours at 120° C., then cooled to room temperature. The pH was adjusted to 1-2 with aqueous hydrogen chloride (2 M) and stirred for 1 hour. The aqueous phase was extracted with ethyl acetate (3×200 mL) and the combined organic layers were washed with water (100 mL), then brine (3×100 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:50) as the eluent to yield 1.45 g (46%) of the title compound as a yellow solid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.21 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.53 mL
Type
reactant
Reaction Step One
Quantity
672 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
349 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6].[CH:13]([O:15]CCCC)=[CH2:14].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl>CS(C)=O.CC([O-])=O.CC([O-])=O.[Pd+2]>[C:13]([C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6])(=[O:15])[CH3:14] |f:5.6.7|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
IC=1C=C(C(=O)OC)C=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C(=O)OC)C=CC1C
Name
Quantity
4.21 mL
Type
reactant
Smiles
C(=C)OCCCC
Name
TEA
Quantity
4.53 mL
Type
reactant
Smiles
Name
Quantity
672 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
349 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 12 hours at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL round-bottom flask, which was purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (3×100 mL), dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:50) as the eluent

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C(=O)OC)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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